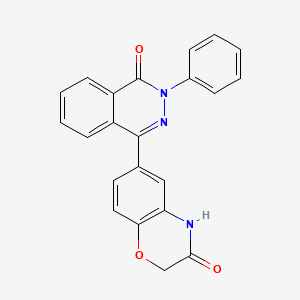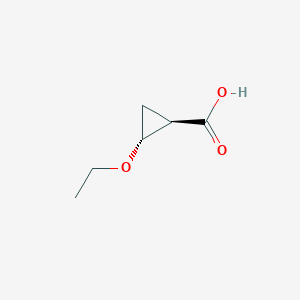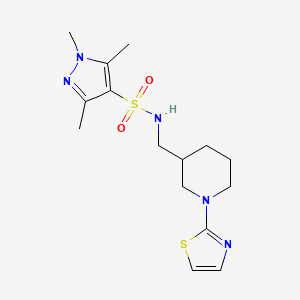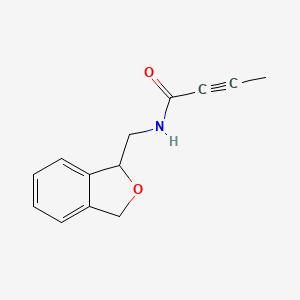
N-(2-bromo-4-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromo-4-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide, commonly known as BCPA, is a synthetic compound that has been widely used in scientific research. BCPA belongs to the class of azetidine-3-carboxamide compounds and has been found to exhibit potent activity against a variety of biological targets.
作用機序
The mechanism of action of BCPA is not fully understood. However, it has been proposed that BCPA exerts its biological activity by binding to the ATP-binding site of the target protein, thereby inhibiting its activity. BCPA has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
BCPA has been found to exhibit potent activity against various biological targets, including protein kinases, transcription factors, and histone deacetylases. BCPA has been shown to induce apoptosis in cancer cells and inhibit cell proliferation. BCPA has also been found to exhibit anti-inflammatory activity by inhibiting the activity of NF-κB. In addition, BCPA has been found to inhibit the migration and invasion of cancer cells.
実験室実験の利点と制限
BCPA has several advantages as a tool compound for scientific research. BCPA is a synthetic compound that can be easily synthesized in the laboratory. BCPA exhibits potent activity against various biological targets, making it a versatile tool compound for studying different cellular processes. However, BCPA also has some limitations. BCPA has low solubility in water, which can make it difficult to use in certain experimental settings. In addition, BCPA has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
将来の方向性
There are several future directions for the study of BCPA. One direction is to further investigate the mechanism of action of BCPA and its interaction with target proteins. Another direction is to study the pharmacokinetic properties of BCPA in vivo and its potential as a therapeutic agent. In addition, BCPA can be used as a tool compound for the development of new drugs that target the same biological pathways as BCPA. Finally, the synthesis of analogs of BCPA can be explored to improve its solubility and potency.
合成法
The synthesis of BCPA involves a multi-step process that includes the reaction of 2-bromo-4-methylphenylamine with 6-phenylpyrimidin-4-ylamine to form the intermediate compound. The intermediate compound is then reacted with 1,3-dibromo-2-propanol to form the final product, BCPA. The overall yield of BCPA synthesis is approximately 40%.
科学的研究の応用
BCPA has been extensively used in scientific research as a tool compound to study various biological targets. BCPA has been found to exhibit potent activity against the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. BCPA has also been shown to inhibit the activity of the transcription factor NF-κB, which plays a crucial role in the immune response and inflammation. In addition, BCPA has been found to inhibit the activity of the histone deacetylase HDAC6, which is involved in the regulation of gene expression and cell motility.
特性
IUPAC Name |
N-(2-bromo-4-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN4O/c1-14-7-8-18(17(22)9-14)25-21(27)16-11-26(12-16)20-10-19(23-13-24-20)15-5-3-2-4-6-15/h2-10,13,16H,11-12H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGKWLSLHGBWNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl (3R,4R)-4-hydroxy-1-oxa-6-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B2783336.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2783340.png)
![1,3-Dimethyl-7-[(2-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2783342.png)


![2-(4-Fluorophenoxy)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2783346.png)

![3,5-Dimethyl-4-((4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)sulfonyl)isoxazole](/img/structure/B2783349.png)
![N-[[5-[(4-bromophenyl)methylsulfanyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2783352.png)
![N~1~-(2-chloro-6-nitrophenyl)-N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2-ethanediamine](/img/structure/B2783354.png)
![N-(3-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2783355.png)

